1-氨基-2-甲基环己烷羧酸

描述

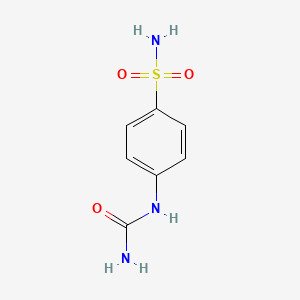

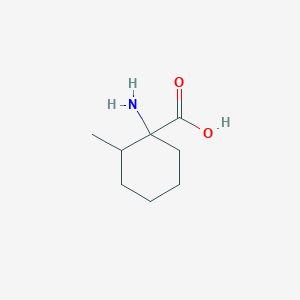

1-Amino-2-methylcyclohexanecarboxylic acid, also known as MCHC, is an organic compound that has been studied for its potential applications in the medical and scientific fields. MCHC is a cyclic carboxylic acid with a 1-amino-2-methylcyclohexane backbone and a carboxylic acid functional group. This compound has been found to have a wide range of properties, including strong acidity, good solubility in water and other solvents, and a low melting point. It has been used in the synthesis of various compounds and in various biological and medical applications.

科学研究应用

不对称 Strecker 合成

1-氨基-2-甲基环己烷羧酸被用于不对称 Strecker 合成。该过程涉及制备 α-氨基腈,随后进行水解和分离技术,以产生所需的氨基酸。该方法展示了在质子溶剂中的热力学控制和在非质子溶剂中的动力学控制。合成化合物的绝对构型已确定,有助于理解合成中的立体选择性 (Volk & Frahm, 1996)。

构象限制类似物的合成

对 1-氨基-2-甲基环己烷羧酸的研究包括设计和合成构象限制类似物,如 2-氮杂壬烷-3-外,5-内-二羧酸。该类似物旨在模拟折叠的谷氨酸构象。然而,在某些受体的结合研究中并未显示亲和力,表明开发有效类似物的复杂性和挑战性 (Bunch et al., 2003)。

ACC 脱氨酶的抑制

该化合物已被研究作为 ACC 脱氨酶的抑制剂,这是一种催化 ACC 转化为 α-酮丁酸和氨的酶。研究重点在于使用放射标记化合物来理解酶的反应机制 (Zhao & Liu, 2002)。

药理潜力

1-氨基-2-甲基环己烷羧酸衍生物在药理学中显示出潜力,特别是在开发新型构象限制谷氨酸类似物方面。这些衍生物可以是药物发现中有前途的构建模块,为氟原子对脂溶性和酸性等各种性质的影响提供了见解 (Mykhailiuk et al., 2013)。

肽中的结构研究

该化合物还在探索肽中氨基酸残基的构象方面具有相关性。对其衍生物在简单衍生物和肽中的晶体学表征的研究提供了有关环己烷环椅子构象及其对肽结构的影响的宝贵信息 (Valle et al., 1988)。

癌细胞中的转运机制

在癌症研究中,1-氨基-2-甲基环己烷羧酸的类似物,如抗-18F-FACBC,已被研究其在前列腺癌细胞中的转运机制。这些研究有助于理解这些化合物如何被转运进入细胞以及一旦进入细胞后的命运,为诊断和治疗应用提供了见解 (Okudaira et al., 2011)。

安全和危害

属性

IUPAC Name |

1-amino-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJBDGZSTFAYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284799 | |

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13725-01-4 | |

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different methods for separating the stereoisomers of 1-Amino-2-methylcyclohexanecarboxylic acid?

A1: Two primary chromatographic methods have proven effective in separating the enantiomers and diastereomers of 1-Amino-2-methylcyclohexanecarboxylic acid:

- Chiral stationary phase HPLC using teicoplanin: This method utilizes a chiral stationary phase based on the glycopeptide antibiotic teicoplanin. By adjusting mobile phase composition (organic modifier type and content, pH) and temperature, researchers achieved complete separation of all four stereoisomers in a single run. [] Interestingly, the influence of modifier concentration and pH suggests two distinct enantiomeric and diastereomeric discrimination mechanisms based on different interactions with the stationary phase. []

- Ligand-exchange HPLC with a copper(II)-D-penicillamine chiral stationary phase: This method relies on the formation of diastereomeric complexes between the copper(II)-D-penicillamine complex and the amino acid enantiomers. [] Similar to the teicoplanin method, optimization of mobile phase parameters (copper(II) concentration, organic modifier type and content, pH) and temperature allows for the separation of all four stereoisomers. [] Notably, researchers observed a reversal of elution order for some enantiomers depending on the acetonitrile content, suggesting the formation of at least two different copper(II)-penicillamine complexes. []

Q2: How can all four stereoisomers of 1-Amino-2-methylcyclohexanecarboxylic acid be synthesized?

A: The four stereoisomers of 1-Amino-2-methylcyclohexanecarboxylic acid (13, 14, 15, and 16) can be synthesized through an asymmetric Strecker synthesis followed by a series of chemical transformations. []

- Asymmetric Strecker Synthesis: This reaction utilizes diastereomeric mixtures of α-amino nitriles (1-4) as starting materials. The stereochemical outcome of this synthesis is influenced by the solvent. Protic solvents like methanol lead to thermodynamic control, while non-protic solvents like hexane favor kinetic control. []

- Hydrolysis and Separation: Partial hydrolysis of the α-amino nitriles (1-4) yields α-amino amides (5-8), which can be separated using chromatographic techniques such as column chromatography (CC), low-pressure liquid chromatography (LPLC), and high-performance liquid chromatography (HPLC). []

- Final Transformations: Treatment of the separated α-amino amides with concentrated H2SO4, followed by hydrogenation using Pd/C and hydrolysis with concentrated HCl generates the final 1-amino-2-methylcyclohexanecarboxylic acid stereoisomers (13, 14, 15, and 16). []

Q3: What is the impact of solvent choice on the stereochemical outcome of the asymmetric Strecker synthesis of 1-Amino-2-methylcyclohexanecarboxylic acid precursors?

A: The choice of solvent during the asymmetric Strecker synthesis of the α-amino nitrile precursors (1-4) significantly influences the stereochemical outcome of the reaction. []

- Protic Solvents (e.g., Methanol): Reactions conducted in protic solvents favor thermodynamic control, leading to the preferential formation of the thermodynamically more stable diastereomers. []

- Non-protic Solvents (e.g., Hexane): In contrast, non-protic solvents promote kinetic control. In this scenario, the product distribution is determined by the relative rates of formation of the different diastereomers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。